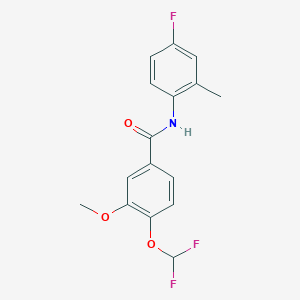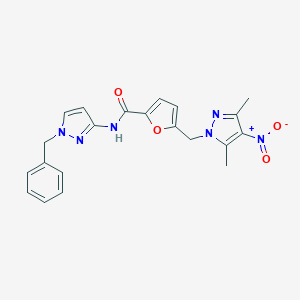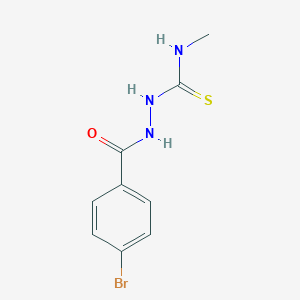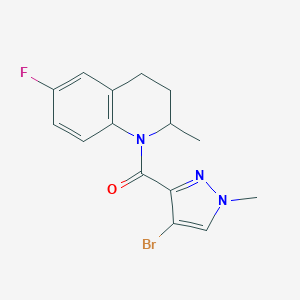![molecular formula C18H21N3O2S B279879 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, also known as EPM-706, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit a broad range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For instance, this compound has been found to inhibit the activity of several kinases such as AKT, ERK, and JNK, which play a crucial role in cell survival, proliferation, and apoptosis. Moreover, this compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is its potent biological activities against various diseases. Moreover, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
Several future directions can be explored to further investigate the potential therapeutic applications of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide. For instance, more studies are needed to elucidate the mechanism of action of this compound and its downstream signaling pathways. Moreover, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail to optimize its dosing and administration. Furthermore, the efficacy of this compound in combination with other drugs or therapies needs to be evaluated in preclinical and clinical studies. Finally, the potential of this compound as a diagnostic or prognostic biomarker needs to be explored in various diseases.
Métodos De Síntesis
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with N-methyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism and yields this compound as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several preclinical studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has also been investigated for its neuroprotective effects in various animal models of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C18H21N3O2S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21-13-17(14(2)19-21)12-20(3)24(22,23)18-10-9-15-7-5-6-8-16(15)11-18/h5-11,13H,4,12H2,1-3H3 |
Clave InChI |
FOLDBZBVJKOTQF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)

